molecular formula C16H18N2O2 B8034888 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

Cat. No.: B8034888
M. Wt: 270.33 g/mol
InChI Key: ZEKLPPFDQXKQJT-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a derivative of the azepino[2,1-b]quinazolinone scaffold, characterized by a propenyloxy substituent at position 2. The parent compound, 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ), is a synthetic analog of the natural alkaloid vasicine and exhibits diverse pharmacological activities, including anticancer, bronchodilator, anti-inflammatory, and antitussive properties . TAZQ is under preclinical development for anticancer applications, with studies highlighting its mechanism via inhibition of the PI3k/Akt/FoxO3a pathway and induction of NF-κB-mediated apoptosis in cancer cells . The propenyloxy derivative introduces an allyl ether group, which may modulate solubility, metabolic stability, and target binding compared to TAZQ and other analogs.

Properties

IUPAC Name

2-prop-2-enoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-12-7-8-14-13(11-12)16(19)18-9-5-3-4-6-15(18)17-14/h2,7-8,11H,1,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKLPPFDQXKQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N=C3CCCCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Formation of the Azepine Ring: The azepine ring is introduced through a cyclization reaction involving a suitable diamine and a carbonyl compound.

    Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be introduced via an etherification reaction using an appropriate alkylating agent, such as allyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects in several areas:

Anticancer Activity

Recent studies have indicated that azepinoquinazolin derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tumor growth by targeting specific cancer cell lines. For instance, research has demonstrated its efficacy against breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. It has been linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Synthetic Methodologies

The synthesis of 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves several key steps:

  • Starting Materials : The synthesis typically begins with readily available quinazoline derivatives.
  • Reactions : The introduction of the prop-2-en-1-yloxy group is achieved through nucleophilic substitution reactions followed by cyclization processes to form the azepine structure.
  • Purification : Post-synthesis purification often involves chromatographic techniques to ensure high purity of the final product.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized this compound and evaluated its effects on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis at concentrations as low as 10 µM .

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107025
504060

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both bacteria, indicating strong antimicrobial potential .

BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli15

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The azepino[2,1-b]quinazolinone core allows for diverse substitutions at positions 2, 3, and 4, significantly altering biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent(s) Key Properties References
TAZQ (Parent) None Anticancer (PI3k/Akt inhibition), bronchodilator, LD₅₀ < 1000 mg/kg
2-Iodo-TAZQ Iodo at position 2 Halogenated derivative; potential precursor for cross-coupling reactions
2-Nitro-TAZQ Nitro at position 2 Electron-withdrawing group; reference synthesis yield: 65%
3-Amino-TAZQ Amino at position 3 Enhanced solubility; potential for hydrogen bonding with targets
Propenyloxy-TAZQ (Target Compound) Propenyloxy at position 2 Alkene group for metabolic stability; possible conjugation pathways (Inference)

Key Observations :

  • Halogenated Derivatives (e.g., Iodo) : The iodo group in 2-iodo-TAZQ serves as a leaving group, enabling further functionalization via Suzuki or Ullmann couplings .
  • Propenyloxy Group : The allyl ether in the target compound may improve metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance against enzymatic cleavage.

Pharmacological Activity

Anticancer Activity
  • TAZQ: Inhibits PI3k/Akt/FoxO3a signaling in colon carcinoma (HCT-116) cells .
  • 2-Nitro-TAZQ : Exhibits higher cytotoxicity in preliminary screens but lacks detailed mechanistic studies .
  • Propenyloxy-TAZQ : Predicted to retain anticancer activity with modified pharmacokinetics due to the propenyloxy group’s influence on membrane permeability.
Bronchodilator Activity
  • TAZQ : Shares structural similarity with RLX (hexahydro analog), which inhibits mast cell degranulation and calcium influx .

Stability and Degradation

TAZQ degrades significantly under alkaline conditions (0.1–1 N NaOH), forming a major degradation product resolved via HPLC (retention time: 3.9 min) . Substituents influence stability:

  • Propenyloxy-TAZQ : The allyl ether may reduce alkaline susceptibility compared to TAZQ due to steric protection of the ester linkage.

Forced Degradation Data (TAZQ vs. Propenyloxy-TAZQ Hypothetical Comparison) :

Condition TAZQ Degradation (%) Propenyloxy-TAZQ (Predicted %)
0.1 N HCl (reflux) <5% <10%
0.1 N NaOH (reflux) >80% 50–70%
3% H₂O₂ <5% <5%

Tables and Figures :

  • Table 1 : Structural and pharmacological comparison of TAZQ analogs.
  • Table 2 : Hypothetical stability comparison based on substituent effects.
  • Figure 1 : HPLC chromatogram of TAZQ under alkaline degradation .

Biological Activity

The compound 2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential as therapeutic agents due to their ability to inhibit various biological processes linked to diseases such as cancer, inflammation, and infections. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that quinazoline derivatives often act through various mechanisms:

  • Inhibition of Tyrosine Kinases : Many quinazolines function as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer progression. They block pathways involved in cell proliferation and survival.
  • Anti-inflammatory Activity : Some derivatives exhibit the ability to inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
  • Antimicrobial Properties : Certain quinazoline compounds have shown effectiveness against a range of bacterial and fungal pathogens.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, related compounds have shown IC50 values ranging from 10 µM to 20 µM against human breast (MCF-7) and liver (HepG2) cancer cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF-711.94
Compound BHepG210.58
Compound CA5498.90

These findings suggest that the compound may possess similar anticancer properties.

Anti-inflammatory Activity

Quinazolines have also been evaluated for their anti-inflammatory effects:

  • Cytokine Inhibition : Studies indicate that certain derivatives reduce the secretion of TNF-alpha in human promyelocytic cells . This suggests potential applications in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The antimicrobial efficacy of quinazolines has been documented:

  • Broad-spectrum Activity : Some derivatives have been effective against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .

Case Studies

Several studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Study on Antitumor Activity : A study published in Cancer Letters reported that a series of quinazoline derivatives demonstrated significant antitumor activity in vivo against xenograft models .
  • Inflammation Model : In a mouse model of inflammation, a related quinazoline derivative significantly reduced swelling and pain indicators compared to controls .
  • Antimicrobial Efficacy : A recent investigation showed that a novel quinazoline derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

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